![molecular formula C9H9N5O B13194539 2-[5-(Azetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyrimidine](/img/structure/B13194539.png)
2-[5-(Azetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(Azetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyrimidine: is a heterocyclic compound that features a unique combination of azetidine, oxadiazole, and pyrimidine rings. This compound has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(Azetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyrimidine typically involves the following steps:
-
Formation of the Azetidine Ring: : The azetidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino alcohols or amino acids. Common reagents for this step include molecular iodine and microwave irradiation to facilitate the cyclization process .
-
Formation of the Oxadiazole Ring: : The oxadiazole ring is usually formed by the reaction of hydrazides with carboxylic acids or their derivatives. This step often requires the use of dehydrating agents such as phosphorus oxychloride or thionyl chloride .
-
Coupling of Azetidine and Oxadiazole Rings: : The azetidine and oxadiazole rings are coupled through a condensation reaction, typically using reagents like triethylamine and chloroacetyl chloride .
-
Formation of the Pyrimidine Ring: : The pyrimidine ring is synthesized through a cyclization reaction involving appropriate precursors such as amidines or guanidines. This step may require the use of catalysts such as potassium carbonate or sodium methoxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of microwave irradiation and environmentally benign solvents, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : 2-[5-(Azetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyrimidine can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of oxidized derivatives with potential biological activities .
-
Reduction: : Reduction reactions involving this compound can be carried out using reagents like sodium borohydride or lithium aluminum hydride. These reactions can yield reduced derivatives with altered chemical properties .
-
Substitution: : The compound can undergo substitution reactions, particularly at the pyrimidine ring. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), solvents (dimethylformamide, dichloromethane).
Major Products Formed
Oxidized Derivatives: Compounds with additional oxygen-containing functional groups.
Reduced Derivatives: Compounds with reduced functional groups, such as alcohols or amines.
Substituted Derivatives: Compounds with various substituents on the pyrimidine ring, leading to diverse chemical properties.
Scientific Research Applications
2-[5-(Azetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyrimidine has a wide range of scientific research applications:
-
Medicinal Chemistry: : The compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development .
-
Biological Research: : The compound is used as a tool to study biological pathways and molecular interactions. Its ability to modulate specific enzymes and receptors makes it valuable for understanding disease mechanisms .
-
Industrial Applications: : The compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of 2-[5-(Azetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer activity may involve the modulation of cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(Azetidin-3-yl)pyrimidine: Shares the azetidine and pyrimidine rings but lacks the oxadiazole ring.
5-Bromo-2-(3-(methoxy-d3)azetidin-1-yl)pyrimidine: Contains a bromine substituent and a methoxy group, leading to different chemical properties.
Uniqueness
2-[5-(Azetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyrimidine is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This ring enhances the compound’s stability and reactivity, making it a valuable scaffold for drug development and other applications .
Properties
Molecular Formula |
C9H9N5O |
|---|---|
Molecular Weight |
203.20 g/mol |
IUPAC Name |
5-(azetidin-3-yl)-3-pyrimidin-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C9H9N5O/c1-2-11-7(12-3-1)8-13-9(15-14-8)6-4-10-5-6/h1-3,6,10H,4-5H2 |
InChI Key |
UJVPMAMZAOMHMV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=NC(=NO2)C3=NC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


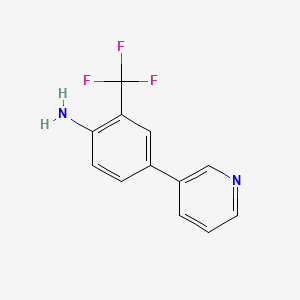

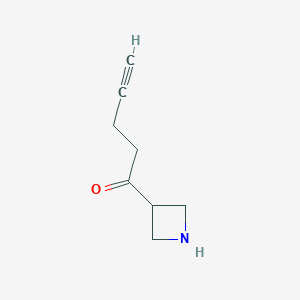

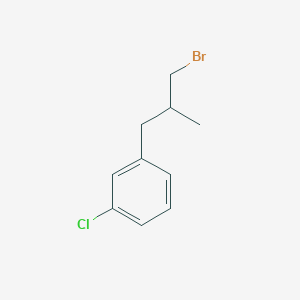
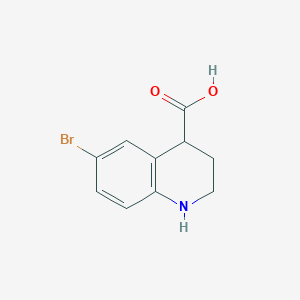
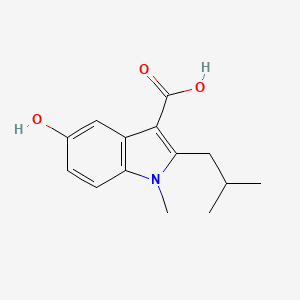
![4-Chloro-2-methyl-5,6,7,8-tetrahydropyrido[2,3-D]pyrimidine](/img/structure/B13194522.png)
![6-Cyclohexyl-8-methyl-5H,6H-pyrido[2,3-d]pyridazin-5-one](/img/structure/B13194525.png)
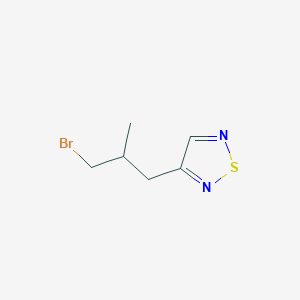

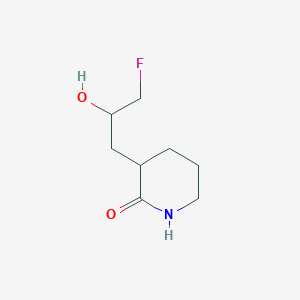
![3-[(4-Fluorophenyl)sulfanyl]-2-methylcyclopentan-1-one](/img/structure/B13194557.png)

